Enantiomeric Purity in SOS1 Inhibitor Synthesis: (R)- vs. (S)- Configuration Comparison
The (R)-enantiomer of 1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine (CAS 1389852-29-2) is specifically employed as a chiral amine intermediate in the synthesis of SOS1 inhibitors targeting KRAS-mutant cancers [1]. A patent-optimized synthetic route achieves optical purity ≥99.8% for the (R)-enantiomer using (S)-(−)-3-cyclohexene-1-carboxylic acid as a resolving agent, with mother liquor recycling enabling industrial-scale production [2]. In contrast, the (S)-enantiomer (CAS 2703745-91-7) is commercially available but has not been documented in published SOS1 inhibitor synthetic pathways .
| Evidence Dimension | Chiral purity and documented application in SOS1 inhibitor synthesis |
|---|---|
| Target Compound Data | (R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine: Optical purity ≥99.8%; documented as SOS1 inhibitor intermediate |
| Comparator Or Baseline | (S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine (CAS 2703745-91-7): Optical purity not specified in SOS1 context; no documented SOS1 inhibitor application |
| Quantified Difference | ≥99.8% optical purity achieved in optimized process vs. unspecified purity for SOS1 applications |
| Conditions | Chiral resolution using (S)-(−)-3-cyclohexene-1-carboxylic acid; patent CN115819251B synthetic route |
Why This Matters
For SOS1 inhibitor programs targeting KRAS mutations, the (R)-enantiomer with ≥99.8% optical purity reduces stereochemical impurity-related variability in downstream coupling and biological validation, whereas the (S)-enantiomer lacks documented application in this pathway.
- [1] Zhang, L. et al. CN115819251B: (1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethylamine preparation method and use in SOS1 inhibitors. Chinese Patent Specification, 2023, pp. 2-4. View Source
- [2] CN115819251B Patent Claims: Optical purity ≥99.8% for (1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethylamine via (S)-(−)-3-cyclohexene-1-carboxylic acid resolution. View Source
